Pyrimidin-4-amine dihydrochloride
Description
Pyrimidin-4-amine dihydrochloride is a pyrimidine derivative characterized by an amine group at the 4-position of the pyrimidine ring and two hydrochloride counterions. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and nucleoside analogues. For instance, it forms part of ABT-702, a potent adenosine kinase inhibitor that modulates extracellular adenosine levels by reducing its clearance rate . The dihydrochloride salt enhances solubility, making it suitable for biochemical assays and pharmaceutical formulations.
Properties
Molecular Formula |
C4H7Cl2N3 |
|---|---|
Molecular Weight |
168.02 g/mol |
IUPAC Name |
pyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C4H5N3.2ClH/c5-4-1-2-6-3-7-4;;/h1-3H,(H2,5,6,7);2*1H |
InChI Key |
BKHCVYYKZQGPLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidin-4-amine dihydrochloride typically involves the reaction of pyrimidine derivatives with amines under specific conditions. One common method involves the reaction of 4-chloropyrimidine with ammonia or primary amines in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group, resulting in the formation of pyrimidin-4-amine. The dihydrochloride salt is then obtained by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Formation of the Dihydrochloride Salt
The dihydrochloride form is synthesized by reacting the free base pyrimidin-4-amine with hydrochloric acid. This salt formation enhances solubility in polar solvents and stabilizes the compound during storage and reactions.
Reaction Pathway:
Key Conditions :
-
Solvent: Water or ethanol
-
Temperature: Room temperature to mild heating (~40°C).
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrimidine ring undergoes nucleophilic substitution at positions activated by the amino group. For example, in the presence of aniline derivatives, HCl-catalyzed amination occurs at the 4-position .
Example Reaction with Aniline:
| Parameter | Value |
|---|---|
| HCl Equivalents | 0.1–0.5 eq |
| Solvent | Ethanol/water (10:1) |
| Temperature | Reflux (78°C) |
| Reaction Time | 1–6 hours |
| Yield | 78–98% |
Substrate Scope :
-
Electron-rich anilines (e.g., 4-ethoxy-, 4-fluoro-) achieve >90% conversion .
-
Electron-poor anilines (e.g., 4-nitro-) show reduced reactivity (<20% conversion) .
Amide Formation
The primary amine reacts with acyl chlorides or anhydrides to form amides, a key step in drug derivatization.
Example Reaction with Acetyl Chloride:
Conditions :
Applications :
-
Used to synthesize PKB inhibitors (e.g., 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides) .
Condensation with Carbonyl Compounds
This compound participates in one-pot multicomponent reactions with aldehydes and malononitrile to form pyrimidinecarbonitriles .
Reductive Amination
The amine group reacts with ketones or aldehydes in the presence of reducing agents (e.g., NaBH4) to form secondary amines.
Example Reaction with Benzaldehyde:
Conditions :
Protection and Deprotection of the Amine Group
The primary amine is protected using Boc (tert-butoxycarbonyl) groups for selective functionalization.
Boc Protection:
Conditions :
Metal Coordination and Chelation
The amine and pyrimidine nitrogen atoms coordinate with transition metals (e.g., Fe(II), Cu(II)), relevant to catalysis and enzyme inhibition.
Example Fe(II) Coordination in KDM Inhibitors:
Applications :
Scientific Research Applications
Anticancer Agents
Pyrimidin-4-amine derivatives have been investigated for their potential as anticancer agents. A notable study synthesized a series of pyrido[3,4-d]pyrimidine derivatives, which were evaluated for cytotoxicity against various human cancer cell lines. The results indicated that certain compounds exhibited selective activity against breast and renal cancer cell lines, suggesting their potential as targeted chemotherapeutic agents .
Enzyme Inhibition
Research has highlighted the role of pyrimidin-4-amine in inhibiting specific enzymes. For instance, pyrimidine-4-carboxamide derivatives were identified as inhibitors of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism. These compounds showed sub-micromolar potency and were effective in increasing N-acyl ethanolamine levels in cellular models, indicating their utility in studying lipid-related biological functions .
Neurological Disorders
The selective inhibition of neuronal nitric oxide synthase (nNOS) is another promising application area for pyrimidin-4-amine derivatives. Compounds developed from this scaffold demonstrated high potency and selectivity over other nitric oxide synthase isoforms, which is crucial for targeting neurodegenerative disorders. However, challenges related to blood-brain barrier permeability remain a focus for further development .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of pyrimidin-4-amine derivatives has been pivotal in optimizing their efficacy and selectivity. SAR studies have shown that modifications to the substituents on the pyrimidine ring can significantly enhance biological activity. For example, certain combinations of substituents resulted in compounds with improved inhibitory effects on NAPE-PLD, showcasing the importance of molecular design in drug discovery .
Table 1: Summary of Structure-Activity Relationships
| Compound | Substituent R1 | Substituent R2 | Activity (IC50) |
|---|---|---|---|
| Compound 1 | Cyclopropylmethylamide | (S)-3-phenylpiperidine | 72 nM |
| Compound 2 | Dimethylamine | Morpholine | 100 nM |
| Compound 3 | (S)-3-hydroxypyrrolidine | (S)-3-phenylpiperidine | 27 nM |
Case Study 1: Anticancer Activity
In a study evaluating a series of pyrido[3,4-d]pyrimidine derivatives against the National Cancer Institute's 60 human cancer cell line panel, compounds exhibited selective cytotoxicity towards specific cancer types, particularly breast and renal cancers. The findings suggest that these derivatives could serve as lead compounds for further development into anticancer therapies .
Case Study 2: Inhibition of NAPE-PLD
A high-throughput screening identified a pyrimidine derivative capable of inhibiting NAPE-PLD with sub-micromolar potency. This compound was shown to effectively modulate levels of endocannabinoids in neuronal cells, providing insights into its potential therapeutic applications in pain management and neuroprotection .
Mechanism of Action
The mechanism of action of pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, pyrimidine derivatives are known to inhibit various enzymes and receptors, leading to therapeutic effects. For example, pyrimidin-4-amine derivatives can inhibit kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compounds can interfere with cell proliferation and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrimidin-4-amine dihydrochloride shares structural similarities with numerous pyrimidine derivatives, differing primarily in substituents on the pyrimidine ring or amine side chains. Below is a systematic comparison:
Substituent Variations on the Pyrimidine Ring
2-Methyl-5-[(4-phenyl-3,6-dihydropyridin-1-yl)methyl]this compound (Ro 10-5824 2HCl)
- Structure : A methyl group at the 2-position and a 4-phenyl-3,6-dihydropyridinylmethyl substituent at the 5-position.
- Key Difference : The bulky 5-position substituent may enhance blood-brain barrier penetration compared to unsubstituted this compound.
5-Bromo-2-chloropyrimidin-4-amine
- Structure : Halogen substituents (Br at 5-position, Cl at 2-position).
- Physicochemical Properties : Exhibits planar pyrimidine ring geometry with hydrogen-bonded dimer formation in the crystal lattice, affecting stability and solubility .
- Synthesis : Prepared via tin(II) chloride reduction of nitro precursors, yielding 90% purity after recrystallization .
6-Methoxy-N-(piperidin-4-yl)this compound
Modifications to the Amine Side Chain
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)this compound
- Structure : Trifluoromethyl group at the 6-position and a chiral pyrrolidine substituent.
- Application : Demonstrates versatility in pharmaceutical and agrochemical research due to enhanced metabolic stability from the trifluoromethyl group .
5-(Aminomethyl)-2-methylthis compound
- Structure: Aminomethyl group at the 5-position and methyl at the 2-position.
- Molecular Weight : 164.21 g/mol.
- Application: Key intermediate in synthesizing Bub1 kinase inhibitors, highlighting the role of the 5-aminomethyl group in enzyme binding .
Pharmacological Activity Comparisons
- Adenosine Kinase Inhibition: this compound (in ABT-702) reduces adenosine clearance by 70–80% in biochemical assays, outperforming EHNA (an adenosine deaminase inhibitor) in modulating extracellular adenosine .
Data Table: Key Properties of this compound and Analogues
Biological Activity
Pyrimidin-4-amine dihydrochloride is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Background
Pyrimidines are heterocyclic compounds containing nitrogen atoms in their ring structure, which contribute to their biological reactivity. The substitution patterns on the pyrimidine ring can significantly influence the compound's pharmacological properties. This compound specifically has shown promise in various therapeutic areas due to its ability to interact with biological targets.
Antimicrobial Activity
Antibacterial Properties
Recent studies have demonstrated that derivatives of pyrimidin-4-amine exhibit significant antibacterial activity against a range of pathogens. For instance, a compound structurally related to pyrimidin-4-amine was evaluated for its activity against several Gram-positive and Gram-negative bacteria:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1i | Streptococcus pneumoniae | 1 μg/mL |
| 1l | Escherichia coli | 1 μg/mL |
| 1l | Candida albicans | 16 μg/mL (comparable to ketoconazole) |
These results indicate that pyrimidine derivatives can be effective alternatives to traditional antibiotics, particularly in the face of rising antibiotic resistance .
Case Study: Antifungal Activity
In a comparative study, compound 1l showed antifungal activity against Candida albicans, with an MIC of 16 μg/mL, which is comparable to the standard antifungal drug ketoconazole. This suggests potential utility in treating fungal infections, especially in immunocompromised patients .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Its mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival.
Mechanism of Action
Research indicates that pyrimidine derivatives can inhibit protein kinases involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor). For example, one study highlighted that certain pyrimidine compounds significantly inhibited EGFR phosphorylation and induced apoptosis in cancer cell lines resistant to conventional therapies .
Table: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cancer Cell Line | Effect |
|---|---|---|
| Compound 95 | EGFR-mutated lung cancer | Induced apoptosis; arrested cell cycle at G2/M phase |
| Compound X | Breast cancer | Reduced tumor growth in xenograft models |
Safety and Toxicity Profile
Safety assessments are critical for evaluating the therapeutic potential of any new drug. In preclinical studies involving Kunming mice, this compound demonstrated no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .
Q & A
Q. How is the crystal structure of pyrimidin-4-amine dihydrochloride determined experimentally?
To determine the crystal structure, X-ray crystallography is the gold standard. The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule structure determination. Single crystals are grown via slow evaporation or diffusion methods, and diffraction data are collected using synchrotron or laboratory X-ray sources. SHELXL refines atomic positions, thermal parameters, and hydrogen bonding interactions, critical for understanding molecular conformation and packing . For protonation states (e.g., dihydrochloride salts), electron density maps derived from high-resolution data clarify hydrogen atom positions.
Q. What synthetic methodologies are employed for this compound and its derivatives?
Common routes include:
- Mannich reactions : For pyrimidine derivatives, phenethylamine hydrochlorides and ketones are condensed with formaldehyde under acidic conditions, yielding substituted pyrimidin-amines .
- Halogenation : Chlorine or fluorine substituents are introduced at the pyrimidine ring’s 2-, 4-, or 6-positions via electrophilic substitution to modulate bioactivity .
- Salt formation : Freebase pyrimidin-4-amine is treated with HCl gas or concentrated HCl in anhydrous solvents to form the dihydrochloride salt, confirmed by elemental analysis and NMR .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .
- First aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation .
Advanced Research Questions
Q. How are thermodynamic properties (e.g., solubility, pKa) measured to optimize this compound for drug delivery?
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and enthalpy changes during drug-target interactions.
- pH-solubility profiling : Determines ionization states and solubility in physiological pH ranges. For dihydrochloride salts, solubility in aqueous buffers (e.g., PBS) is tested at 25°C and 37°C to simulate biological conditions .
- pKa determination : Potentiometric titration or NMR-based methods assess protonation sites critical for membrane permeability .
Q. How can contradictory bioactivity data for pyrimidin-4-amine derivatives be resolved?
- Orthogonal assays : Validate kinase inhibition (e.g., adenosine kinase) using both radiometric (e.g., ATP-γ-32P incorporation) and fluorescence-based assays to rule out assay artifacts .
- Crystallographic analysis : Compare ligand-bound vs. unbound enzyme structures to confirm binding modes and identify off-target interactions .
- Dose-response studies : Use Hill slopes and EC50 values to assess cooperativity and potency discrepancies across cell lines .
Q. What computational strategies predict this compound’s interactions with biological targets?
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., solvated in TIP3P water) to analyze binding stability and hydrogen-bond networks.
- Docking studies : Tools like AutoDock Vina screen substituent effects on binding affinity. Halogen substituents (e.g., 6-chloro derivatives) enhance hydrophobic interactions in kinase active sites .
- QM/MM calculations : Hybrid quantum-mechanical/molecular-mechanical models optimize protonation states of the dihydrochloride salt in enzymatic pockets .
Q. How are structure-activity relationship (SAR) studies designed to improve pyrimidin-4-amine’s pharmacological profile?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 2- or 6-positions to enhance metabolic stability.
- Bioisosteric replacement : Replace pyrimidine with pyridine or triazine rings while maintaining hydrogen-bonding capacity .
- In vivo pharmacokinetics : Compare oral bioavailability of dihydrochloride vs. freebase forms in rodent models, monitoring plasma concentrations via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
